molecular formula C19H24ClNO B1374574 3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride CAS No. 1220032-11-0

3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride

Cat. No.: B1374574
CAS No.: 1220032-11-0
M. Wt: 317.9 g/mol
InChI Key: HVWQSCZRJPTJAE-UHFFFAOYSA-N
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Description

3-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride: is a chemical compound with a complex structure, featuring a biphenyl group linked to a piperidine ring via an ethoxy bridge

Scientific Research Applications

Chemistry: In chemistry, 3-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study the interactions of biphenyl derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The biphenyl group is a common motif in drug design, and modifications to the piperidine ring can lead to compounds with diverse pharmacological activities.

Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the biphenyl ether: This step involves the reaction of 4-bromobiphenyl with an appropriate alcohol under basic conditions to form the biphenyl ether.

    Alkylation of piperidine: The biphenyl ether is then reacted with piperidine in the presence of a suitable base to form the desired product.

    Hydrochloride formation: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The biphenyl group can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the biphenyl group can yield hydrogenated biphenyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydride.

Major Products:

    Oxidation: Oxidized biphenyl derivatives.

    Reduction: Hydrogenated biphenyl derivatives.

    Substitution: Substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 3-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its biphenyl and piperidine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 3-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]piperidine hydrochloride
  • 3-[2-([1,1’-Biphenyl]-4-ylthio)ethyl]piperidine hydrochloride

Comparison: Compared to its analogs, 3-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride features an ethoxy bridge, which can influence its chemical reactivity and biological activity. The presence of the oxygen atom in the ethoxy group can affect the compound’s polarity, solubility, and ability to form hydrogen bonds, distinguishing it from its methoxy and thio analogs.

Properties

IUPAC Name

3-[2-(4-phenylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO.ClH/c1-2-6-17(7-3-1)18-8-10-19(11-9-18)21-14-12-16-5-4-13-20-15-16;/h1-3,6-11,16,20H,4-5,12-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWQSCZRJPTJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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